N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide
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Overview
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antihypertensive Activity
Research has delved into the synthesis and evaluation of compounds with structural features reminiscent of the query compound, particularly focusing on their antihypertensive activities. For instance, the study by Caroon et al. (1981) explored the synthesis and antihypertensive activity of a series of compounds, indicating a methodological approach that could be applicable to the compound . These compounds were designed as mixed alpha- and beta-adrenergic receptor blockers, showcasing their potential in lowering blood pressure, albeit without evidence of acting as beta-adrenergic blockers. This suggests the relevance of structural analogs in developing antihypertensive agents Caroon et al., 1981.
Antidiabetic Potentials
Abbasi et al. (2023) synthesized a series of compounds with the aim of evaluating their antidiabetic potentials. This research demonstrates the utility of specific structural moieties in designing compounds with biological activity against diabetes, highlighting the importance of synthesis and biological evaluation in drug discovery. The compounds showed weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes Abbasi et al., 2023.
Antimicrobial and Antioxidant Agents
The synthesis and pharmacological screening of novel compounds for antimicrobial and antioxidant activities have been explored, as evidenced by the work of Naraboli and Biradar (2017). These studies involved the design and synthesis of compounds bearing different functional groups, assessing their in-vitro antimicrobial activity and antioxidant properties. Such research underlines the potential for compounds with complex structures, including those similar to the query compound, to serve as leads in the development of new antimicrobial and antioxidant therapies Naraboli & Biradar, 2017.
Mechanism of Action
Target of Action
The primary targets of N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the regulation of the neurotransmitter acetylcholine, playing a crucial role in nerve signal transmission. Lipoxygenase enzymes are involved in the metabolism of fatty acids and the production of signaling molecules, which play a role in inflammation and immune responses.
Mode of Action
This compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . By inhibiting these enzymes, the compound can alter the normal functioning of nerve signal transmission and fatty acid metabolism, leading to potential therapeutic effects.
Result of Action
The result of the compound’s action is the inhibition of bacterial biofilm growth. Specifically, it has been found to be a potent antibacterial agent against Bacillus subtilis (60.04% bacterial biofilm growth inhibition) and moderately active against Escherichia coli (60.04%) .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c28-21(25-18-9-10-19-20(15-18)30-14-13-29-19)16-31-23-22(17-7-3-1-4-8-17)26-24(27-23)11-5-2-6-12-24/h1,3-4,7-10,15H,2,5-6,11-14,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMQPJCMFDVIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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